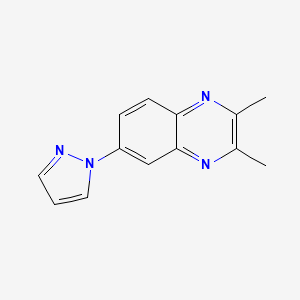![molecular formula C8H5Cl2NS B11885349 5,7-Dichloro-2-methylbenzo[d]thiazole](/img/structure/B11885349.png)
5,7-Dichloro-2-methylbenzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloro-2-methylbenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The compound’s structure consists of a benzene ring fused with a thiazole ring, with chlorine atoms at the 5 and 7 positions and a methyl group at the 2 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-methylbenzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-4,6-dichlorobenzothiazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dichloro-2-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 5 and 7 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in organic solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
5,7-Dichloro-2-methylbenzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action of 5,7-Dichloro-2-methylbenzo[d]thiazole involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, leading to the modulation of their activity and subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbenzothiazole: Lacks the chlorine substituents and has different biological activities.
5-Chloro-2-methylbenzothiazole: Contains only one chlorine atom and exhibits distinct chemical properties.
7-Chloro-2-methylbenzothiazole: Similar to 5-chloro-2-methylbenzothiazole but with the chlorine atom at a different position.
Uniqueness
5,7-Dichloro-2-methylbenzo[d]thiazole is unique due to the presence of two chlorine atoms at specific positions, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for unique interactions with molecular targets and the formation of distinct derivatives.
Eigenschaften
Molekularformel |
C8H5Cl2NS |
|---|---|
Molekulargewicht |
218.10 g/mol |
IUPAC-Name |
5,7-dichloro-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Cl2NS/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,1H3 |
InChI-Schlüssel |
JLIMBAHJHWNYBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(S1)C(=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-(4-Methoxyphenyl)-1-oxaspiro[2.5]octane](/img/structure/B11885309.png)


![indeno[1,2-b]indol-10(5H)-one](/img/structure/B11885317.png)


